

A Comparative Guide to CDK14 Inhibitors: FMF-04-159-2 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE family of kinases, has emerged as a compelling target in oncology and other therapeutic areas due to its role in crucial cellular processes, including cell cycle regulation and Wnt signaling. The development of potent and selective CDK14 inhibitors is a key focus for researchers. This guide provides a detailed comparison of **FMF-04-159-2**, a notable covalent CDK14 inhibitor, with other relevant compounds, supported by experimental data and detailed protocols.

Performance Comparison of CDK14 Inhibitors

FMF-04-159-2 is a potent, covalent inhibitor of CDK14 with a pan-TAIRE family specificity.[1] Its performance is best understood in comparison to its reversible analog, FMF-04-159-R, a precursor covalent inhibitor FMF-03-198-2, and the broader spectrum clinical candidate AT7519.



Inhibitor	Target(s)	Mechanism	CDK14 IC50 (nM)	Other Notable IC50s (nM)	Cell Proliferatio n IC50 (HCT116, nM)
FMF-04-159- 2	CDK14 (covalent), pan-TAIRE (CDK16, 17, 18)	Covalent	86 (Biochemical) [1] 39.6 (NanoBRET) [2]	CDK16: 10.1 (Biochemical) [2] CDK2: 256 (NanoBRET) [3]	1,144[2]
FMF-04-159- R	CDK14 (reversible), pan-TAIRE	Reversible	149 (Biochemical) [1]	CDK16: 139.1[4] CDK2: 493 (NanoBRET) [3]	>10,000
FMF-03-198- 2	Pan-CMCG kinases (covalent with CDK14)	Covalent	Not reported	Not reported	5.1[1]
AT7519	Multi-CDK (CDK1, 2, 4, 5, 9) and TAIRE family	Reversible	19.8 (Biochemical) [1]	CDK1: 210[5] CDK2: 47[5] CDK5: 18[6] CDK9: <10[6]	132[1]

Key Insights from the Data:

- Covalent Inhibition Advantage: FMF-04-159-2 demonstrates enhanced cellular potency and sustained target engagement compared to its reversible counterpart, FMF-04-159-R, highlighting the effectiveness of its covalent mechanism of action.[1]
- Improved Selectivity: While the precursor FMF-03-198-2 showed potent anti-proliferative activity, it was a pan-CDK inhibitor. **FMF-04-159-2** was developed to have an improved selectivity profile, with a bias towards the TAIRE family of kinases (CDK14, 16, 17, 18).[1]

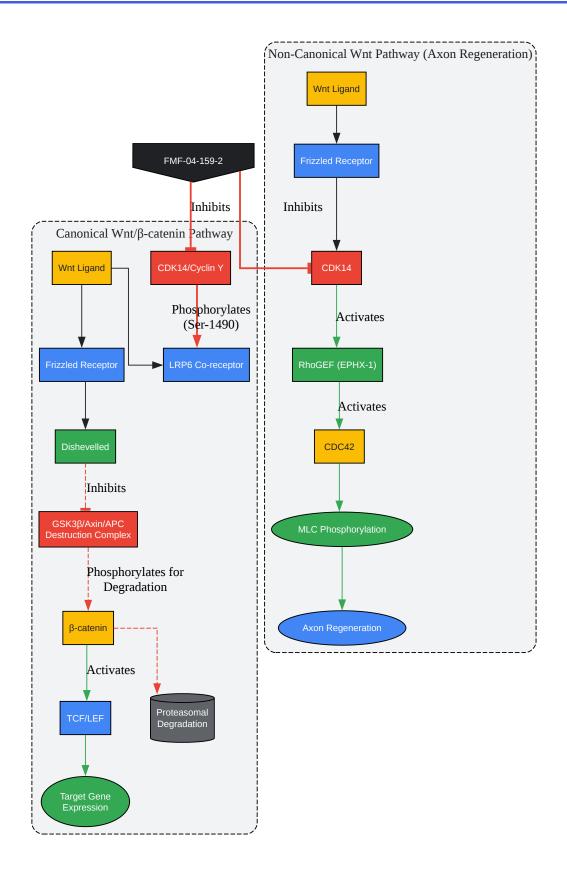


Comparison with Multi-CDK Inhibitors: AT7519 is a potent inhibitor of multiple CDKs, including those involved in cell cycle progression and transcription. In contrast, FMF-04-159-2 offers a more targeted approach towards the TAIRE family, making it a valuable tool for specifically probing the function of these kinases.[1][6]

CDK14 Signaling Pathways

CDK14 is a key regulator of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various cancers. CDK14, in complex with Cyclin Y, phosphorylates the Wnt co-receptor LRP6 at Ser-1490, a critical step for the activation of the canonical Wnt/β-catenin pathway, particularly during the G2/M phase of the cell cycle.[7][8] More recent evidence also points to a role for CDK14 in non-canonical Wnt signaling, influencing processes like axon regeneration.[9]





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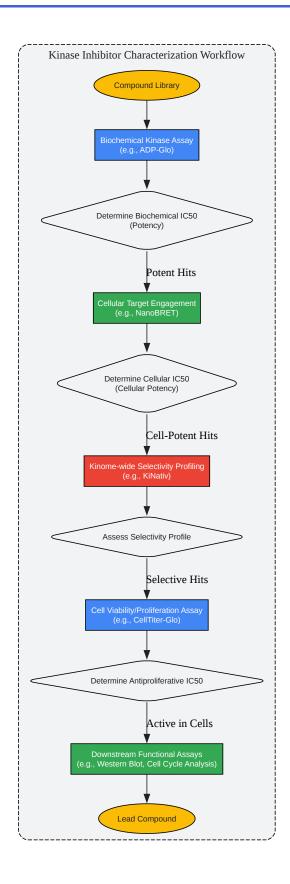
Caption: CDK14's role in canonical and non-canonical Wnt signaling.



Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing and comparing CDK14 inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.





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Caption: A typical workflow for kinase inhibitor discovery and characterization.



Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the evaluation of CDK14 inhibitors.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

- CDK14 enzyme and corresponding cyclin partner (e.g., Cyclin Y)
- Kinase substrate (e.g., a relevant peptide or LRP6 protein fragment)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test inhibitors (e.g., FMF-04-159-2) dissolved in DMSO
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96- or 384-well plates

Procedure:

- Kinase Reaction:
 - Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
 - In a multiwell plate, add the kinase, substrate, and inhibitor.
 - Initiate the reaction by adding ATP to a final concentration appropriate for the kinase.
 - Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
- ADP Detection:



- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate at room temperature for 30-60 minutes.[10]
- Data Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay measures compound binding to a target protein within intact cells.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding CDK14 fused to NanoLuc® luciferase
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ tracer specific for the target kinase
- Test inhibitors dissolved in DMSO
- Opti-MEM® I Reduced Serum Medium
- White, non-binding surface 96- or 384-well plates
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:



- · Cell Transfection and Plating:
 - Transfect HEK293 cells with the CDK14-NanoLuc® fusion vector.
 - After 24 hours, seed the transfected cells into multiwell plates.
- Compound Treatment:
 - Prepare serial dilutions of the test inhibitor.
 - Add the inhibitor dilutions to the cells, followed by the addition of the NanoBRET™ tracer.
 - Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
- · Signal Detection:
 - Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
 - Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) wavelengths.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
 - Plot the NanoBRET™ ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

- HCT116 cells (or other cancer cell line)
- Cell culture medium and supplements



- Test inhibitors dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled 96- or 384-well plates

Procedure:

- Cell Plating and Treatment:
 - Seed cells into a multiwell plate at a predetermined density and allow them to attach overnight.
 - Treat the cells with serial dilutions of the test inhibitor.
 - o Incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- Assay Reagent Addition:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
 - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
- · Signal Measurement and Analysis:
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
 - Calculate the percentage of cell viability relative to a DMSO control and determine the IC50 value from the dose-response curve.

This guide provides a foundational comparison of **FMF-04-159-2** with other CDK14 inhibitors. As research in this area continues, new inhibitors with improved potency and selectivity will undoubtedly emerge, further refining our understanding of CDK14's role in health and disease.



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